molecular formula C20H22N4S B10953123 2-Thiazoleacetonitrile, alpha-[(1-methyl-1H-pyrazol-4-yl)methylidene]-4-tricyclo[3.3.1.1(3,7)]dec-1-yl-

2-Thiazoleacetonitrile, alpha-[(1-methyl-1H-pyrazol-4-yl)methylidene]-4-tricyclo[3.3.1.1(3,7)]dec-1-yl-

Cat. No.: B10953123
M. Wt: 350.5 g/mol
InChI Key: GXTNJSPNZURYAJ-ZWSORDCHSA-N
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Description

    2-Thiazoleacetonitrile, alpha-[(1-methyl-1H-pyrazol-4-yl)methylidene]-4-tricyclo[3.3.1.1(3,7)]dec-1-yl-: is a complex organic compound with a unique structure.

  • It contains a thiazole ring, an acetonitrile group, and a tricyclo[3.3.1.1(3,7)]decane framework.
  • The compound’s systematic name reflects its substituents and connectivity.
  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

    Properties

    Molecular Formula

    C20H22N4S

    Molecular Weight

    350.5 g/mol

    IUPAC Name

    (Z)-2-[4-(1-adamantyl)-1,3-thiazol-2-yl]-3-(1-methylpyrazol-4-yl)prop-2-enenitrile

    InChI

    InChI=1S/C20H22N4S/c1-24-11-16(10-22-24)5-17(9-21)19-23-18(12-25-19)20-6-13-2-14(7-20)4-15(3-13)8-20/h5,10-15H,2-4,6-8H2,1H3/b17-5-

    InChI Key

    GXTNJSPNZURYAJ-ZWSORDCHSA-N

    Isomeric SMILES

    CN1C=C(C=N1)/C=C(/C#N)\C2=NC(=CS2)C34CC5CC(C3)CC(C5)C4

    Canonical SMILES

    CN1C=C(C=N1)C=C(C#N)C2=NC(=CS2)C34CC5CC(C3)CC(C5)C4

    Origin of Product

    United States

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